N-(4-chloro-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-9-7-11(16)3-4-12(9)18-15(21)13-5-6-14-17-10(2)8-20(14)19-13/h3-8H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNNOPXRLQTQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the imidazo[1,2-b]pyridazine class, which has been explored for various pharmacological applications, including anti-cancer and anti-infective properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that compounds in this class can inhibit certain kinases and enzymes that are crucial for cellular signaling pathways. For instance, it has been shown to act as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling .
Antiparasitic Activity
Recent studies have highlighted the compound's efficacy against various parasitic infections. For example, it exhibited significant in vitro activity against the trypomastigote form of Trypanosoma brucei, with an effective concentration (EC50) of approximately 0.38 µM, outperforming some reference drugs like fexinidazole (EC50 = 1.4 µM) . However, its solubility issues in culture media limit its broader application in therapeutic contexts.
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated using various cell lines. In tests involving HepG2 cells, a liver cancer cell line, the compound showed a cytotoxic concentration (CC50) greater than 7.8 µM, indicating low toxicity at therapeutic concentrations . This selectivity is crucial for developing safer therapeutic agents.
Summary of Biological Activities
| Activity | Target | EC50 (µM) | Reference Drug | EC50 (µM) |
|---|---|---|---|---|
| Antiparasitic | Trypanosoma brucei | 0.38 | Fexinidazole | 1.4 |
| Cytotoxicity | HepG2 Cell Line | >7.8 | Doxorubicin | - |
| Antimicrobial | Leishmania infantum | >15.6 | Amphotericin B | - |
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-b]pyridazine derivatives indicates that modifications on the phenyl ring and the imidazo core can significantly influence biological potency and selectivity. The presence of chlorine and methyl groups enhances binding affinity to target proteins involved in disease pathways.
Case Study 1: Antiparasitic Efficacy
In a study conducted by researchers aiming to develop new antikinetoplastid molecules, this compound was tested against Leishmania donovani and Leishmania infantum. The compound demonstrated promising results with submicromolar activity against T. brucei, suggesting potential for further development as an antiparasitic agent .
Case Study 2: Toxicity Assessment
A comprehensive toxicity assessment was performed using HepG2 cells to evaluate the safety profile of the compound. The results indicated that while the compound was effective against parasites at low concentrations, it exhibited minimal cytotoxicity towards human liver cells at therapeutic doses, making it a candidate for further pharmacological studies .
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives, including N-(4-chloro-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, against Mycobacterium tuberculosis (Mtb). Research indicates that modifications in the substituents on the imidazo[1,2-b]pyridazine scaffold can enhance activity against Mtb. For instance, compounds with specific substitutions demonstrated significant inhibitory effects in vitro, suggesting a promising avenue for developing new antimycobacterial agents .
Inhibition of DYRK Kinases
The compound has also been investigated for its inhibitory effects on Dual-specificity Tyrosine-regulated Kinases (DYRKs), which are implicated in various diseases including cancer and neurodegenerative disorders. Selective inhibitors of DYRK1A have been synthesized from imidazo[1,2-b]pyridazines, showing potential for therapeutic applications in treating conditions like Type 2 diabetes and certain cancers . The binding affinity of these compounds can be influenced by structural modifications at specific positions on the pyridazine ring.
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of imidazo[1,2-b]pyridazines exhibit cytotoxic effects against various cancer cell lines. For example, compounds with a pyridyl motif at the 6-position showed enhanced binding to DYRK1A and exhibited potent anticancer activity .
Table 1: Summary of Biological Activities of Imidazo[1,2-b]pyridazines
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antimycobacterial | 0.5 | Mtb |
| Compound B | DYRK1A Inhibition | 0.38 | DYRK1A |
| Compound C | Cytotoxicity | 0.72 | Cancer Cell Lines |
Neuroprotective Effects
Some derivatives have been explored for their neuroprotective properties. Research indicates that modifications to the imidazo[1,2-b]pyridazine scaffold can lead to compounds that protect neuronal cells from oxidative stress and apoptosis . These findings suggest potential applications in treating neurodegenerative diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves cyclocondensation reactions followed by various substitution reactions to introduce functional groups at specific positions on the imidazo[1,2-b]pyridazine core.
Table 2: Synthesis Pathways for Imidazo[1,2-b]pyridazines
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclocondensation | 3-amino-6-chloropyridazine |
| 2 | Substitution | Sodium benzenesulfinate |
| 3 | Nitration | Nitric acid |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
- Key Differences :
- Phenyl ring substitution: Fluorine at position 2 vs. methyl in the target compound.
- Imidazo ring substitution: Cyclopropyl group replaces 2-methyl.
- Implications: Fluorine increases electronegativity and metabolic stability .
PI4KB Inhibitors (Compounds 13–17)
These derivatives share the imidazo[1,2-b]pyridazine core but feature:
- Chloro substituents at position 4.
- Sulfonamide or methoxy groups on appended aryl rings.
- Pharmacological Impact :
2-Methylimidazo[1,2-b]pyridazin-6-amine
- Structural Simplicity : Lacks the carboxamide group and aryl substitution.
- Functional Impact : Reduced molecular weight (148.17 g/mol) and hydrophobicity limit binding affinity compared to the target compound.
Pharmacokinetic and Pharmacodynamic Comparisons
Table 1: Key Properties of Selected Compounds
*Predicted based on structural homology to kinase inhibitors in .
Q & A
Q. What are the standard synthetic routes for N-(4-chloro-2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves multi-step reactions:
- Core formation : Condensation of pyridazine derivatives with amines or carbonyl compounds to construct the imidazo[1,2-b]pyridazine scaffold. For example, chloro-substituted intermediates may undergo nucleophilic substitution to introduce methyl groups at specific positions .
- Functionalization : Introduction of the 4-chloro-2-methylphenyl group via carboxamide coupling. This step often employs coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .
- Purification : Techniques such as column chromatography or recrystallization ensure >95% purity. Reaction progress is monitored via TLC and confirmed by .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural verification : , , and high-resolution mass spectrometry (HRMS) confirm molecular identity .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves 3D conformation, aiding in understanding binding interactions with biological targets .
Q. What preliminary biological screening methods are used for this compound?
- Kinase inhibition assays : Fluorescence-based ADP-Glo™ assays measure inhibition of kinases like phosphodiesterase 10 (PDE10A) at varying concentrations (IC determination) .
- Antimicrobial testing : Broth microdilution assays against Mycobacterium tuberculosis (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the imidazo[1,2-b]pyridazine core formation?
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions compared to dichloromethane .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
- Temperature control : Microwave-assisted synthesis at 100–120°C reduces reaction time from hours to minutes while maintaining >80% yield .
Q. What strategies resolve contradictions in reported biological activities of similar imidazo[1,2-b]pyridazine derivatives?
- Structural comparisons : Analyze substituent effects using SAR tables. For example, replacing a 3-fluorophenyl group with a 4-chloro-2-methylphenyl group may alter PDE10A inhibition potency due to steric or electronic differences .
- Assay standardization : Discrepancies in IC values often arise from variations in ATP concentrations or enzyme sources. Harmonizing protocols (e.g., fixed [ATP] = 10 µM) improves reproducibility .
Q. How does computational modeling predict target interactions for this compound?
- Docking studies : Software like AutoDock Vina simulates binding to kinase active sites (e.g., PDE10A), identifying key hydrogen bonds with residues such as Gln716 and Tyr693 .
- MD simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, highlighting conformational flexibility of the methylphenyl group .
Q. What methodological approaches validate the compound’s mechanism of action in cellular models?
- siRNA knockdown : Silencing PDE10A in cancer cells and comparing compound efficacy confirms target specificity .
- Western blotting : Measures downstream effects (e.g., increased cAMP/cGMP levels) to corroborate kinase inhibition .
Data Analysis and Contradiction Management
Q. How are discrepancies in phosphodiesterase inhibition data addressed across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., normalized IC values per mg protein). Contradictions may arise from impurity levels (>5% impurities reduce activity by 30%) .
- Structural analogs : Test derivatives with modified substituents (e.g., 2-cyclopropyl vs. 2-methyl) to isolate functional group contributions .
Q. What role do crystallographic data play in resolving SAR ambiguities?
- Binding mode visualization : X-ray structures reveal that the 4-chloro-2-methylphenyl group occupies a hydrophobic pocket in PDE10A, while the carboxamide forms hydrogen bonds with the catalytic domain .
- Torsional angle analysis : Quantifies rotational flexibility of the methyl group, correlating with activity loss in rigid analogs .
Structural-Activity Relationship (SAR) Considerations
Q. How do substituent modifications impact kinase inhibition efficacy?
- Chloro vs. fluoro : The 4-chloro group enhances hydrophobic interactions in PDE10A, increasing potency by 2-fold compared to 4-fluoro analogs .
- Methyl positioning : A 2-methyl group on the imidazo ring improves metabolic stability (t > 4 hrs in liver microsomes) but reduces solubility .
Q. What functional groups are prioritized for optimizing bioavailability?
- Carboxamide : Replacing with sulfonamide decreases logP (from 3.2 to 2.5) but reduces cell permeability .
- Halogen substitution : 4-Chloro improves target affinity, while 2-methyl enhances plasma protein binding (PPB > 90%) .
Experimental Design Recommendations
Q. What controls are essential in kinase inhibition assays?
- Positive controls : Use known inhibitors (e.g., PF-2545920 for PDE10A) to validate assay conditions .
- Solvent controls : DMSO concentrations ≤0.1% to avoid nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
